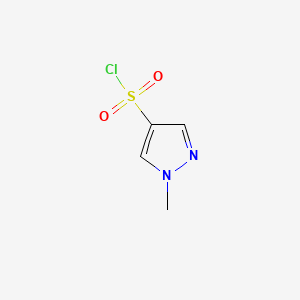
1-methyl-1H-pyrazole-4-sulfonyl chloride
Descripción general
Descripción
1-Methyl-1H-pyrazole-4-sulfonyl Chloride is a reagent used in the preparation of benzoindazoles as glucocorticoid receptor modulators .
Molecular Structure Analysis
The molecular formula of this compound is C4H5ClN2O2S . The InChI string isInChI=1S/C4H5ClN2O2S/c1-7-3-4 (2-6-7)10 (5,8)9/h2-3H,1H3 and the SMILES string is CN1C=C (C=N1)S (Cl) (=O)=O . Chemical Reactions Analysis
This compound is used as a reagent in the preparation of benzoindazoles . The specific chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 295.7±13.0 °C . Its density is predicted to be 1.60±0.1 g/cm3 . The molecular weight is 180.61 g/mol .Aplicaciones Científicas De Investigación
Synthesis of Sulfonylated Compounds
1-Methyl-1H-pyrazole-4-sulfonyl chloride is utilized in the synthesis of various sulfonylated compounds. For instance, sulfonylation of 4-amino-1H-pyrazoles with p-toluenesulfonyl chloride leads to the creation of compounds like 3,5-dimethyl-4-tosylamino-1H-pyrazole and others. These compounds are characterized by IR, UV, 1H NMR spectroscopy, and mass spectrometry (Povarov et al., 2017).
Catalysis in Organic Synthesis
The chemical is involved in catalysis for organic synthesis. In a study, an ionic liquid containing a similar sulfonyl compound was used as an efficient, homogeneous, and reusable catalyst for synthesizing specific compounds by tandem Knoevenagel–Michael reaction (Moosavi-Zare et al., 2013).
Development of Medicinal Chemistry Protocols
It plays a role in the development of parallel medicinal chemistry protocols. A study demonstrated the use of a sulfur-functionalized aminoacrolein derivative for the synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, including pyrazole-4-sulfonyl chlorides (Tucker et al., 2015).
Synthesis of Heterocyclic Compounds
This chemical is pivotal in the selective synthesis of heterocyclic compounds. For example, selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles and related compounds from N-allenic sulfonylhydrazones has been developed, demonstrating the versatility of sulfonyl chlorides in heterocyclic synthesis (Zhu et al., 2014).
Exploration of Thermal and Acid-Catalyzed Transformations
The compound is used to explore thermal and acid-catalyzed transformations in organic chemistry. Research has shown how methyl and p-tolyl phenylethynyl sulfones react with diphenyldiazomethane to produce sulfonyl-substituted 3H-pyrazoles and their transformations under various conditions (Vasin et al., 2015).
Preparation of Nitrogen-heterocycles
It is also involved in the preparation of nitrogen-heterocycles. A study showed the synthesis of 3,5-disubstituted 1-methyl-1H-1,2,4-triazoles and -pyrazoles by reacting N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride with nitriles and acetylenes (Ito et al., 1983).
Antimicrobial Activity Studies
This chemical is significant in the study of antimicrobial activity. A research focused on synthesizing new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, demonstrating its potential in antimicrobial applications (El‐Emary et al., 2002).
Synthesis of Dihydropyrazole
It aids in the synthesis of dihydropyrazole, a compound with various applications. A study described the efficient synthesis of 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole from propargyl alcohol and N-sulfonylhydrazone (Zhu et al., 2011).
Lewis Base Catalysis
Lewis base catalysis using compounds similar to this compound is explored for synthesizing highly substituted 4-sulfonyl-1H-pyrazoles. This research highlights the critical steps in the transformation involving allenic sulfonamide formation and 1,3-sulfonyl shift (Zhu et al., 2013).
Synthesis of Dicarboxylic Derivatives
The compound is key in synthesizing dicarboxylic derivatives of bis(pyrazol-1-yl)alkanes. Carboxylation by oxalyl chloride is a method used for this purpose, showcasing the versatility of this compound in organic synthesis (Burlutskiy & Potapov, 2021).
Safety and Hazards
Propiedades
IUPAC Name |
1-methylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O2S/c1-7-3-4(2-6-7)10(5,8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAVKKQKMLINOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588677 | |
| Record name | 1-Methyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288148-34-5 | |
| Record name | 1-Methyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1H-pyrazole-4-sulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














